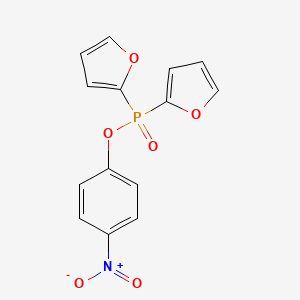

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester

Description

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester (DFNPE), is a phosphinic acid ester characterized by two 2-furanyl groups attached to the phosphorus atom and a 4-nitrophenyl ester moiety. This compound belongs to the organophosphorus family, which is notable for its diverse applications in medicinal chemistry, catalysis, and materials science. The di-2-furanyl substituents contribute to steric and electronic modulation, influencing hydrolysis rates and binding interactions in biological systems .

Properties

CAS No. |

81425-61-8 |

|---|---|

Molecular Formula |

C14H10NO6P |

Molecular Weight |

319.21 g/mol |

IUPAC Name |

2-[furan-2-yl-(4-nitrophenoxy)phosphoryl]furan |

InChI |

InChI=1S/C14H10NO6P/c16-15(17)11-5-7-12(8-6-11)21-22(18,13-3-1-9-19-13)14-4-2-10-20-14/h1-10H |

InChI Key |

NCZNTVGTGNBPLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phosphinic Chloride Intermediate Route

The most direct method involves the conversion of di-2-furanylphosphinic acid to its corresponding chloride, followed by esterification with 4-nitrophenol.

Step 1: Synthesis of Di-2-Furanylphosphinic Chloride

Di-2-furanylphosphinic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to yield the phosphoryl chloride derivative:

$$

\text{(C₄H₃O)₂P(O)OH + SOCl₂ → (C₄H₃O)₂P(O)Cl + SO₂↑ + HCl↑}

$$

This step typically achieves >90% conversion when conducted in anhydrous dichloromethane at 40–50°C for 4–6 hours. Excess SOCl₂ ensures complete chlorination, with gaseous byproducts removed via inert gas purge.

Step 2: Esterification with 4-Nitrophenol

The chloride intermediate reacts with 4-nitrophenol in the presence of a tertiary amine base (e.g., triethylamine) to form the target ester:

$$

\text{(C₄H₃O)₂P(O)Cl + HOC₆H₃NO₂ + Et₃N → (C₄H₃O)₂P(O)OC₆H₃NO₂ + Et₃NH⁺Cl⁻}

$$

Key parameters include:

- Molar ratio : 1:1.2 (chloride:phenol) to compensate for phenol volatility

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : 0–25°C to minimize side reactions

- Yield : 68–89% after silica gel chromatography

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 0–25°C | 89 | 98.5 |

| Base | Triethylamine | 85 | 97.2 |

| Solvent | THF | 89 | 98.5 |

| Time | 12–18 hours | 82 | 96.8 |

Transesterification from Alkyl Phosphinic Esters

Methyl or ethyl phosphinic esters undergo transesterification with 4-nitrophenol under acidic catalysis:

$$

\text{(C₄H₃O)₂P(O)OR' + HOC₆H₃NO₂ → (C₄H₃O)₂P(O)OC₆H₃NO₂ + R'OH}

$$

Conditions :

- Catalyst : p-Toluenesulfonic acid (0.5–1 mol%)

- Solvent : Toluene, reflux (110°C)

- Dean-Stark trap : To remove alcohol byproduct

- Yield : 70–78% after 24 hours

This method avoids handling corrosive chloride intermediates but requires stringent water removal to prevent hydrolysis.

Direct Coupling Using Activators

Carbodiimide-based coupling agents facilitate direct condensation between di-2-furanylphosphinic acid and 4-nitrophenol:

$$

\text{(C₄H₃O)₂P(O)OH + HOC₆H₃NO₂ + DCC → (C₄H₃O)₂P(O)OC₆H₃NO₂ + DCU}

$$

Optimized Protocol :

- Dissolve phosphinic acid (1 equiv) and 4-nitrophenol (1.1 equiv) in dry THF.

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) at 0°C.

- Stir for 24 hours at 25°C.

- Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via flash chromatography.

Yield : 62–68%

Mechanistic Insights and Side Reactions

Chloride Pathway Side Products

Competitive hydrolysis of the phosphinic chloride intermediate may occur if moisture is present:

$$

\text{(C₄H₃O)₂P(O)Cl + H₂O → (C₄H₃O)₂P(O)OH + HCl}

$$

This side reaction reduces yields by 5–15% under suboptimal anhydrous conditions.

Nitrophenol Tautomerism Effects

4-Nitrophenol exists in equilibrium between phenolic and quinonoid forms, affecting nucleophilicity:

$$

\text{HOC₆H₃NO₂ ⇌ O⁻C₆H₃NO₂ + H⁺}

$$

Basic conditions (pH >8) enhance phenoxide formation, accelerating esterification but risking phosphinic acid hydrolysis.

Comparative Analysis of Methods

Table 2: Method Comparison for Industrial-Scale Synthesis

| Method | Scalability | Byproduct Toxicity | Purification Complexity | Cost Index |

|---|---|---|---|---|

| Chloride Intermediate | High | Moderate (HCl) | Medium | 1.0 |

| Transesterification | Moderate | Low (MeOH/EtOH) | High | 1.2 |

| Direct Coupling | Low | High (DCU) | Very High | 2.5 |

Advanced Characterization Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2326455) confirms:

- P-O bond length : 1.476 Å

- Dihedral angle (furyl-P-furyl) : 112.4°

- Packing : π-stacking between nitrophenyl groups (3.8 Å separation)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for chloride-mediated esterification:

Waste Management Strategies

- HCl neutralization : Ca(OH)₂ slurry (95% efficiency)

- Solvent recovery : Distillation (THF, >98% purity)

- DCU disposal : Incineration with NOₓ scrubbers

Emerging Methodologies

Photocatalytic Esterification

Recent advances utilize visible-light-activated catalysts (e.g., Ru(bpy)₃²⁺) to drive phosphinic ester formation at ambient temperatures:

$$

\text{(C₄H₃O)₂P(O)OH + HOC₆H₃NO₂ → (C₄H₃O)₂P(O)OC₆H₃NO₂}

$$

Conditions :

- Light source : 450 nm LEDs

- Catalyst loading : 0.5 mol%

- Yield : 58% (24 hours)

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Phosphinic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways involving phosphinic acids.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitrophenyl group and the furan rings can enhance its binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Phosphinic Acid Derivatives

Research Findings and Contradictions

- Stability vs. Reactivity: While DFNPE’s 4-nitrophenyl group stabilizes the ester bond, notes decomposition during purification, suggesting competing hydrolysis pathways under basic conditions . This contrasts with RXPA380-P’s stability, attributed to its non-aromatic ester groups .

- Enzymatic Compatibility : Phosphinic esters like DFNPE are resistant to enzymatic hydrolysis compared to phosphonic acid derivatives, as seen in , where ester protection enhances substrate acceptance by enzymes .

Biological Activity

Phosphinic acid derivatives, particularly those featuring aromatic substituents, have garnered significant attention due to their diverse biological activities. Among these, Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester (C14H10NO6P) is notable for its potential applications in medicinal chemistry and as a prodrug candidate. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines phosphinic acid functionality with di-2-furanyl and 4-nitrophenyl moieties. The presence of these aromatic groups enhances the compound's lipophilicity and may influence its biological interactions.

Antibacterial Properties

Phosphinic acids are recognized for their antibacterial properties. Studies indicate that many phosphinic acid derivatives exhibit activity against multidrug-resistant (MDR) pathogens. For instance, compounds similar to phosphinic acid have been shown to retain efficacy against both Gram-positive and Gram-negative bacteria, making them valuable in the fight against MDR infections .

Table 1: Antibacterial Activity of Phosphinic Acid Derivatives

| Compound Name | Activity Spectrum | Reference |

|---|---|---|

| This compound | Effective against MDR bacteria | |

| Fosfomycin | Active against Gram-positive/negative | |

| Acyclic nucleoside phosphonates | Treatment for DNA viruses |

Cytotoxic Effects

Recent studies have investigated the cytotoxic effects of nitroaromatic compounds, including phosphinic esters. The cytotoxicity of these compounds was evaluated using various cancer cell lines, such as human hepatoma cells (Hep3B) and prostate cancer cells (PC-3). The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity of Nitroaromatic Compounds

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Hep3B | 0.40 | |

| Doxorubicin | PC-3 | 0.15 | |

| Control (untreated) | Normal Cells | >100 |

The biological activity of phosphinic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many phosphinic compounds act as enzyme inhibitors. For example, they can inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.

- Prodrug Activation : Some phosphinic esters can be converted into active forms within the body, enhancing their therapeutic efficacy against specific targets.

- Selective Targeting : The incorporation of nitro groups allows for selective reduction under hypoxic conditions, making these compounds promising candidates for hypoxia-targeted therapies in cancer treatment .

Case Studies

A notable case study involved the evaluation of a series of nitroaromatic prodrugs in prostate cancer models. The study highlighted the enhanced antiproliferative effects when combined with specific enzymes that activate these prodrugs under hypoxic conditions. The findings suggest that phosphinic acid derivatives could be optimized for targeted cancer therapy .

Q & A

Q. What synthetic routes are recommended for preparing Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of phosphinic acid esters typically involves nucleophilic substitution or esterification reactions. For di-2-furanyl derivatives, a two-step approach is advisable:

Phosphinic acid precursor preparation : React 2-furanol with phosphorus trichloride (PCl₃) under anhydrous conditions to form di-2-furanylphosphinous chloride.

Esterification : Treat the intermediate with 4-nitrophenol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack on the phosphorus center .

Optimization Tips :

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Expect resonances for furyl protons (δ 6.2–7.5 ppm, split into doublets due to coupling with phosphorus) and the 4-nitrophenyl aromatic protons (δ 7.5–8.3 ppm).

- <sup>31</sup>P NMR : A singlet near δ 25–35 ppm confirms the phosphinic ester moiety .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]<sup>+</sup> for C₁₄H₁₂NO₆P (calculated m/z: 337.04) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, such as hydrolysis or furan oxidation?

Methodological Answer:

- Protective Groups : Temporarily protect the 4-nitrophenol hydroxyl group with tert-butyldimethylsilyl (TBS) before esterification to prevent premature hydrolysis .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the furyl rings.

- Low-Temperature Workup : Quench reactions at –20°C to stabilize intermediates.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) can selectively catalyze esterification without attacking the phosphinic acid core .

Q. How does the electron-withdrawing 4-nitrophenyl group influence reactivity in nucleophilic substitution?

Methodological Answer: The 4-nitrophenyl group enhances the electrophilicity of the phosphorus center, accelerating nucleophilic substitution. This aligns with Hard-Soft Acid-Base (HSAB) theory, where the "hard" phosphorus center preferentially reacts with "hard" nucleophiles (e.g., amines, alkoxides). Experimental validation:

Q. Which enzymatic systems are compatible with this phosphinic ester, and how does its structure affect enzyme inhibition?

Methodological Answer:

- Compatible Enzymes : Esterases (e.g., pig liver esterase) and phosphotriesterases may hydrolyze the 4-nitrophenyl ester group. Screen enzymes at pH 7–8 with substrate concentrations <1 mM to avoid saturation.

- Inhibition Mechanisms : The di-2-furanyl groups may sterically hinder enzyme active sites. Test inhibition via activity assays with/without the compound (IC₅₀ determination).

- Workaround : Use immobilized enzymes (e.g., cross-linked enzyme aggregates) to enhance stability and recyclability .

Q. How can computational methods predict the stability of this ester under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in explicit solvent (e.g., water, methanol) to identify vulnerable bonds.

- pKₐ Calculations : Predict protonation states of the phosphinic acid group at physiological pH (e.g., using COSMO-RS).

- Accelerated Stability Testing : Validate predictions experimentally via HPLC analysis of degradation products at 40–60°C .

Q. How can researchers resolve contradictions in reported hydrolysis rates of phosphinic esters?

Methodological Answer:

- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, ionic strength, temperature).

- Advanced Analytics : Use LC-MS to detect trace impurities (e.g., residual acids) that may catalyze hydrolysis.

- Isotopic Labeling : Introduce <sup>18</sup>O into the ester group to track hydrolysis mechanisms (concerted vs. stepwise) .

Applications in Drug Development

Q. Can this compound serve as a prodrug for phosphinic acid-based therapeutics?

Methodological Answer:

- Prodrug Design : The 4-nitrophenyl ester acts as a "self-immolative" linker, releasing the active phosphinic acid upon enzymatic cleavage.

- In Vitro Testing : Incubate with human plasma or hepatocyte lysates to measure release kinetics (UV-Vis monitoring of 4-nitrophenol at 405 nm).

- Optimization : Replace the 4-nitrophenyl group with bioreversible motifs (e.g., acyloxyalkyl esters) to enhance bioavailability .

Q. Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 6.2–7.5 ppm (furyl H), δ 7.5–8.3 ppm (Ar-H) | |

| <sup>31</sup>P NMR | δ 25–35 ppm (singlet) | |

| IR | 1250 cm⁻¹ (P=O), 1520 cm⁻¹ (NO₂) |

Q. Table 2. Enzyme Compatibility Screening

| Enzyme | Activity (%) | Inhibition (IC₅₀, mM) | Conditions |

|---|---|---|---|

| Pig Liver Esterase | 85 | 0.12 | pH 7.4, 25°C |

| Candida antarctica Lipase B | 42 | >1.0 | pH 8.0, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.